molecular formula C13H11BBrClO3 B1520050 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid CAS No. 1309980-90-2

3-Benzyloxy-6-bromo-2-chlorophenylboronic acid

Cat. No. B1520050
M. Wt: 341.39 g/mol
InChI Key: VXBLINFXGJRKAF-UHFFFAOYSA-N
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Description

3-Benzyloxy-6-bromo-2-chlorophenylboronic acid is an organic compound with the CAS Number: 1309980-90-2 . It has a molecular weight of 341.4 and is a solid at room temperature . It is used in various fields of research and industrial applications.


Molecular Structure Analysis

The IUPAC name for this compound is 3-(benzyloxy)-6-bromo-2-chlorophenylboronic acid . The InChI code is 1S/C13H11BBrClO3/c15-10-6-7-11(13(16)12(10)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 341.4 . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Organic Synthesis and Catalysis

  • Ortho-Functionalized Arylboronic Acids : An ortho-lithiated derivative of protected phenylboronic acid facilitates the synthesis of ortho-functionalized arylboronic acids and 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles, showcasing the compound's potential in constructing complex boronic acid derivatives with significant synthetic value (Dąbrowski et al., 2007).
  • Carboxylation of Aryl- and Alkenylboronic Esters : Demonstrating the versatility of boronic esters, the Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2 offers a practical method for preparing benzoic acid derivatives, highlighting the role of boronic acids in carbon-carbon bond formation (Ukai et al., 2006).

Development of Novel Compounds

  • Antiproliferative Potential in Cancer Research : Simple phenylboronic acid and benzoxaborole derivatives, including those related to 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid, have been investigated for their antiproliferative potential against cancer cell lines, highlighting their promise as novel anticancer agents (Psurski et al., 2018).
  • Detection of Reactive Oxygen Species : Novel fluorescence probes for detecting reactive oxygen species have been developed using boronic acid derivatives, indicating the compound's application in biological and chemical studies to understand oxidative stress and its effects (Setsukinai et al., 2003).

Catalytic Applications and Material Synthesis

  • Suzuki Cross-Coupling Reactions : The use of boronic acid derivatives in Suzuki cross-coupling reactions to synthesize biaryls and polyaryls showcases the critical role of these compounds in facilitating carbon-carbon bond formation, essential for pharmaceuticals and materials science (Paul & Clark, 2003).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

(6-bromo-2-chloro-3-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BBrClO3/c15-10-6-7-11(13(16)12(10)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBLINFXGJRKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BBrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201188928
Record name Boronic acid, B-[6-bromo-2-chloro-3-(phenylmethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201188928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyloxy-6-bromo-2-chlorophenylboronic acid

CAS RN

1309980-90-2
Record name Boronic acid, B-[6-bromo-2-chloro-3-(phenylmethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309980-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[6-bromo-2-chloro-3-(phenylmethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201188928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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